molecular formula C12H5BrClF3N2 B044070 Tralopyril CAS No. 122454-29-9

Tralopyril

Cat. No. B044070
M. Wt: 349.53 g/mol
InChI Key: XNFIRYXKTXAHAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tralopyril and its derivatives focuses on optimizing antifouling properties while minimizing environmental and toxicological effects. Studies on tralopyril synthesis have aimed at improving the molecule's stability in aquatic environments and enhancing its selectivity towards target organisms. However, specific synthesis pathways for tralopyril in the literature provided are not detailed, indicating a gap in openly accessible synthesis research for this compound.

Molecular Structure Analysis

Tralopyril's molecular structure contributes to its effectiveness as an antifouling agent. It contains a pyrrole ring, known for its stability in marine environments, and functional groups that enhance its biocidal activity. The structure of tralopyril allows for a strong interaction with microbial membranes, disrupting biological functions essential for the survival of fouling organisms.

Chemical Reactions and Properties

Tralopyril undergoes degradation in aquatic environments, leading to the formation of metabolites. The rate and pathways of these degradation processes depend on various environmental factors such as temperature, pH, and the presence of other chemicals. Studies have examined tralopyril's stability and degradation products to assess its persistence and potential accumulation in marine ecosystems.

Physical Properties Analysis

The physical properties of tralopyril, including its solubility in water and organic solvents, vapor pressure, and partition coefficient, play a crucial role in its distribution in the marine environment. These properties influence tralopyril's bioavailability to fouling organisms and its propensity to bioaccumulate in the food chain.

Chemical Properties Analysis

Tralopyril's chemical properties, such as reactivity with other substances in the marine environment and its mode of action as a biocide, are central to understanding its antifouling effectiveness and environmental impact. The compound acts by disrupting essential biological pathways in fouling organisms, leading to their death or deterrence from settling on treated surfaces.

For detailed scientific research and further reading on tralopyril, including its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties, the following references are recommended:

Scientific Research Applications

1. Antifouling Coatings

  • Application Summary : Tralopyril is used in antifouling (AF) coatings to prevent the attachment of marine organisms to submerged structures .
  • Methods of Application : The coatings containing Tralopyril are applied to the structures that are to be submerged in water .

2. Pesticide Residue Analysis

  • Application Summary : Tralopyril, a major metabolite of the pesticide chlorfenapyr, is analyzed for its residues in crops .
  • Methods of Application : A method was developed for the determination of chlorfenapyril and tralopyril residues in 16 crops .
  • Results : The study provided a thorough long-term dietary risk evaluation on chlorfenapyr and tralopyril .

3. Proinsecticide Development

  • Application Summary : A promising systemic proinsecticide containing glucuronic acid and tralopyril moieties was proposed .
  • Methods of Application : The glucuronic acid promoiety imparted more phloem mobility to tralopyril than glucose and methyl glucuronate .
  • Results : The methoxymethyl group bond on the tralopyril skeleton was the key factor in determining the insecticidal activity of the conjugates .

4. Lipidome Analysis in Human Retinal Cells

  • Application Summary : Tralopyril and a triazolyl glycosylated chalcone were studied for their impact on the lipidome of human retinal cells .
  • Methods of Application : The effects of these biocides on the cellular lipidome following an acute (24 h) exposure were investigated using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) .
  • Results : Exposure to human cells at sublethal Econea® concentrations results in the modulation of several lipids that are linked to cell death and survival .

5. Market Monitoring and Dietary Risk Assessment

  • Application Summary : Tralopyril, a major metabolite of the pesticide chlorfenapyr, was monitored in market samples and a dietary risk assessment was conducted .
  • Methods of Application : The optimized purification procedure provided satisfactory recovery of 76.6–110%, with relative standard deviations of 1.3–11.1% .
  • Results : The qualification proportion of these residues in market samples were up to 99.5%. The RQ (risk quotient) values of chlorfenapyr and chlorfenapyr with consideration of tralopyril were both apparently lower than an RQ of 100%, indicating an acceptable level .

6. Proinsecticide Development with Glucuronic Acid

  • Application Summary : A promising systemic proinsecticide containing glucuronic acid and tralopyril moieties was proposed .
  • Methods of Application : The glucuronic acid promoiety imparted more phloem mobility to tralopyril than glucose and methyl glucuronate .
  • Results : The methoxymethyl group bond on the tralopyril skeleton was the key factor in determining the insecticidal activity of the conjugates .

4. Lipidome Analysis in Human Retinal Cells

  • Application Summary : Tralopyril and a triazolyl glycosylated chalcone were studied for their impact on the lipidome of human retinal cells .
  • Methods of Application : The effects of these biocides on the cellular lipidome following an acute (24 h) exposure were investigated using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) .
  • Results : Exposure to human cells at sublethal Econea® concentrations results in the modulation of several lipids that are linked to cell death and survival .

5. Market Monitoring and Dietary Risk Assessment

  • Application Summary : Tralopyril, a major metabolite of the pesticide chlorfenapyr, was monitored in market samples and a dietary risk assessment was conducted .
  • Methods of Application : The optimized purification procedure provided satisfactory recovery of 76.6–110%, with relative standard deviations of 1.3–11.1% .
  • Results : The qualification proportion of these residues in market samples were up to 99.5%. The RQ (risk quotient) values of chlorfenapyr and chlorfenapyr with consideration of tralopyril were both apparently lower than an RQ of 100%, indicating an acceptable level .

6. Proinsecticide Development with Glucuronic Acid

  • Application Summary : A promising systemic proinsecticide containing glucuronic acid and tralopyril moieties was proposed .
  • Methods of Application : The glucuronic acid promoiety imparted more phloem mobility to tralopyril than glucose and methyl glucuronate .
  • Results : The methoxymethyl group bond on the tralopyril skeleton was the key factor in determining the insecticidal activity of the conjugates .

Safety And Hazards

Tralopyril is hazardous to the aquatic environment, both short-term (Acute) and long-term (Chronic) . It’s very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used when handling Tralopyril, and it should be avoided from release to the environment .

Future Directions

While Tralopyril is effective as an antifouling agent, its toxicity to marine environments is a concern . Therefore, there is a need for new efficient antifouling compounds that do not cause harm to non-target organisms and humans . A study has shown that a triazolyl glycosylated chalcone did not affect cell viability at low concentrations, unlike Tralopyril . This suggests that nature-inspired compounds could be a promising direction for future research .

properties

IUPAC Name

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFIRYXKTXAHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041503
Record name Tralopyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tralopyril

CAS RN

122454-29-9
Record name Tralopyril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122454-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tralopyril [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tralopyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRALOPYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride (5.80 g, 0.02 mol) and acrylonitrile (1.33 g, 0.025 mol) in N,N-dimethyl-formamide (15 mL) under a nitrogen atmosphere is treated with N,N-diisopropylethylamine (DIPEA, 7.8 g, 0.06 mol) over 30 minutes, heated to and held at 45-47° C. for 18 hours, cooled to room temperature, treated with bromine (3.2 g, 0.02 mol), stirred at room temperature for 1 hour, quenched with water, and extracted with ethyl acetate. The organic extract is concentrated in vacuo to obtain a residue. Flash column chromatography of the residue on silica gel, packed with 15% ethyl acetate in heptane and eluted with 20% ethyl acetate in heptane, gives the title product as white solid (1.6 g, 22.9% yield) which is identified by 1H and 19F NMR spectral analyses.
Name
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22.9%

Synthesis routes and methods II

Procedure details

Under a nitrogen purge, a suspension or 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (1.6 g; 0.005 mol) in acetic acid (25 mL) is heated, all the material dissolving to a clear solution at about 60° C. A solution of bromine (0.8 mL; 0.015 mol) in acetic acid (10 mL) is added dropwise over 15 minutes to the refluxing solution. The solution is refluxed 6 hours then allowed to stir 18 hours at room temperature. The HPLC of the reaction mixture shows about 80% conversion to product. The mixture is heated back to reflux and more bromine (0.5 mL; 0.01 mol) in acetic acid (5 mL) is added dropwise. After refluxing another 3 hours, the aliquot shows >95% conversion to product. The reaction is cooled, and solvent removed under reduced pressure on a rotary evaporator to obtain a dark grey solid. Toluene is added to the mixture and removed under reduced pressure, but the odor of acetic acid still remains. The entire material is dissolved in hot toluene (75 mL) to a turbid solution which is treated with DARCO filter and filtered. The light pink solution deposits a white solid upon cooling to ambient. After cooling in the freezer, the solid is collected by filtration, washed with hexanes, and dried on the filter. Further drying in a vacuum oven at 45° C. provides the product (1.2 g; app. 60% theoretical); mp 247°-250° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
IB Oliveira, R Beiras, KV Thomas, MJF Suter… - Ecotoxicology, 2014 - Springer
… tralopyril and capsaicin to the early life stages of the mussel Mytilus galloprovincialis and the sea urchin Paracentrotus lividus and also of tralopyril… μg/L for tralopyril and 3,868 and 5,248 …
Number of citations: 35 link.springer.com
X Chen, M Teng, J Zhang, L Qian, M Duan… - Science of the Total …, 2020 - Elsevier
… induced by tralopyril. The purpose of this study was to investigate the mechanism of tralopyril developmental toxicity and identify potential biomarkers for thyroid system disorders. …
Number of citations: 27 www.sciencedirect.com
IB Oliveira, R Schönenberger, CM Barroso, MJF Suter - Chemosphere, 2016 - Elsevier
… In comparison to other AF–biocides, tralopyril has a very short half-life in water. For example… lives of tralopyril in three different aqueous media but further studies on tralopyril persistence …
Number of citations: 22 www.sciencedirect.com
H Li, F Sun, S Hu, Q Sun, N Zou, B Li, W Mu, J Lin - Foods, 2022 - mdpi.com
… evaluation on chlorfenapyr and tralopyril and would provide … investigation on its metabolite tralopyril for dietary risk … focused on the residues of tralopyril on crops. Furthermore, …
Number of citations: 4 www.mdpi.com
X Wang, P Li, S He, S Xing, Z Cao, X Cao, B Liu, ZH Li - Chemosphere, 2022 - Elsevier
… However, the mechanism of tralopyril on marine mollusks has not been … of tralopyril on adult Crassostrea gigas were investigated. The results indicated that the 96 h LC50 of tralopyril to …
Number of citations: 2 www.sciencedirect.com
X Chen, J Zheng, M Teng, J Zhang, L Qian… - Ecotoxicology and …, 2021 - Elsevier
Tralopyril (TP), an antifouling biocide, is widely used to prevent heavy biofouling, and can have potential risks to aquatic organisms. However, there is little information available on the …
Number of citations: 12 www.sciencedirect.com
X Chen, J Zheng, M Teng, J Zhang, L Qian, M Duan… - Chemosphere, 2022 - Elsevier
Tralopyril (TP), an antifouling biocide, is widely used to prevent heavy biofouling, and can have potential risks to aquatic organisms. In this study, the effect of TP on locomotor activity …
Number of citations: 11 www.sciencedirect.com
B Liu, P Li, S He, S Xing, Z Cao, X Cao, X Wang, ZH Li - Aquatic Toxicology, 2022 - Elsevier
… simulation of tralopyril binding to … tralopyril on marine fish and provide a reference for the environmental protection of non-target species and environmental risk assessments of tralopyril …
Number of citations: 2 www.sciencedirect.com
W Yang, Y Chen, Y Zhang, XB Gao, YF Zhou - Pesticide biochemistry and …, 2017 - Elsevier
Tralopyril was the active agent of a pro-insecticide chlorfenapyr. To simultaneously solve the problems of the phytotoxicity and non-systemic insecticidal activity of tralopyril, four new …
Number of citations: 8 www.sciencedirect.com
Y Chen, ZW Lei, Y Zhang, W Yang, HF Liu, YF Zhou… - Molecules, 2017 - mdpi.com
… Conjugates 15, 17 and 18 with methoxymethyl groups on the tralopyril pyrrole nitrogen … tralopyril than glucose and methyl glucuronate. The methoxymethyl group bond on the tralopyril …
Number of citations: 16 www.mdpi.com

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